Superior Anti-Atherosclerotic Efficacy of N-(4-Chlorobenzyl)phenylalanine Compared to Standard Compounds
In a rabbit model of atherosclerosis, N-(4-chlorobenzyl)phenylalanine (BRL 26314) demonstrated anti-atherosclerotic activity that was superior to that observed for various standard compounds [1]. The compound specifically raised HDL levels and decreased the arterial content of cholesterol and collagen, leading to a reduction in the severity of thoracic sudanophilic lesions and intimal thickening.
| Evidence Dimension | Anti-atherosclerotic activity in vivo |
|---|---|
| Target Compound Data | Superior activity compared to various standard compounds; specific reduction in arterial cholesterol, collagen, and lesion severity. |
| Comparator Or Baseline | Various standard compounds (specific identities not disclosed in abstract) |
| Quantified Difference | Superior activity (qualitative description) |
| Conditions | Rabbit model of atherosclerosis induced by balloon catheter de-endothelialization and an atherogenic diet [1]. |
Why This Matters
For research on atherosclerosis reversal or HDL function, the superior efficacy of this compound over previously established standards provides a critical benchmark for evaluating new interventions.
- [1] Fears, R., Esmail, A., Walker, P., Rush, W.R., & Ferres, H. (1984). Hyperalphalipoproteinaemic activity of BRL 26314—II. Inhibition of atherosclerosis in rabbits. Biochemical Pharmacology, 33(2), 219-228. View Source
